PACM vs. IPDA: Thermal Stability in Adhesives
When used as a chain extender in solvent-based blocked polyurethane adhesives, 4,4'-Methylenedicyclohexanamine (PACM) imparts greater thermal stability to the cured material compared to Isophorone Diamine (IPDA). This is a direct result of its dicyclohexyl structure, which increases molecular rigidity [1].
| Evidence Dimension | Onset decomposition temperature (TGA) and Maximum decomposition rate (DTG) |
|---|---|
| Target Compound Data | PU/PACM: Higher onset decomposition temperature, Lower maximum decomposition rate (vs. PU/IPDA) |
| Comparator Or Baseline | PU/IPDA: Lower onset decomposition temperature, Higher maximum decomposition rate (vs. PU/PACM) |
| Quantified Difference | The study reports that PU/PACM's onset decomposition temperature is 'slightly higher' and its maximum decomposition rate is 'smaller' than PU/IPDA, indicating a relative improvement in thermal stability. |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen of cured polyurethane adhesives synthesized with MDI and PBA polyol. |
Why This Matters
This thermal stability differential is critical for applications involving elevated temperature exposures, such as in automotive assembly or industrial equipment, where a PACM-based adhesive would better retain its structural integrity.
- [1] Lu, B., Wang, X., & Hu, J. (2022). Preparation and properties of solvent-based blocked polyurethane adhesives for metal bonding. China Adhesives, 31(1). View Source
